4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a chemical compound with the molecular formula C16H13ClN2O3 and a molecular weight of 316.747 g/mol . This compound is known for its unique structure, which includes an ester and a hydrazone functional group . It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 4-(2-acetylcarbohydrazonoyl)phenol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone group into different functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors in cells .
Comparison with Similar Compounds
4-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 4-(2-Acetylcarbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- 3-(2-Acetylcarbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-Acetylcarbohydrazonoyl)phenyl 3-chlorobenzoate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
303088-08-6 |
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Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
[4-[(E)-(acetylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13ClN2O3/c1-11(20)19-18-10-12-2-8-15(9-3-12)22-16(21)13-4-6-14(17)7-5-13/h2-10H,1H3,(H,19,20)/b18-10+ |
InChI Key |
HAIJNOOCTFASOG-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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